molecular formula C9H8Cl2N4 B1434405 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine CAS No. 1955530-26-3

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

Cat. No.: B1434405
CAS No.: 1955530-26-3
M. Wt: 243.09 g/mol
InChI Key: MCBXSDSNYVQDFS-UHFFFAOYSA-N
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Description

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a triazole ring. This compound is significant in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine typically involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is unique due to the combination of the pyridine and triazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications .

Properties

IUPAC Name

2-chloro-5-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-3-8-6-15(14-13-8)5-7-1-2-9(11)12-4-7/h1-2,4,6H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBXSDSNYVQDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=C(N=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
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2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
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Reactant of Route 6
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